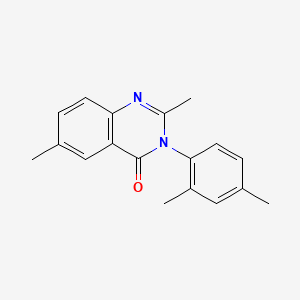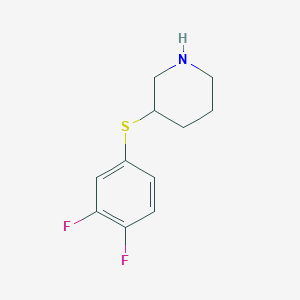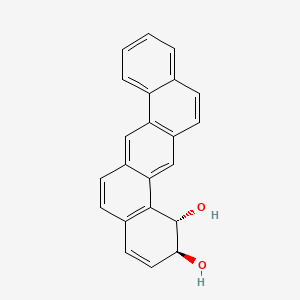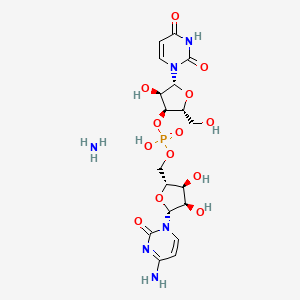
rUrd-P-rCyd.NH3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridylyl-(3’,5’)-cytidine is a dinucleotide composed of uridine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of uridine and the 5’ hydroxyl group of cytidine. This compound is significant in various biochemical processes, particularly in the study of RNA structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’,5’)-cytidine typically involves the coupling of uridine and cytidine nucleotides. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled and then deprotected to yield the desired dinucleotide. The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.
Industrial Production Methods
Industrial production of uridylyl-(3’,5’)-cytidine may involve large-scale chemical synthesis using automated synthesizers. These machines can efficiently couple nucleotides under controlled conditions, ensuring high purity and yield. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Uridylyl-(3’,5’)-cytidine can undergo various chemical reactions, including:
Hydrolysis: Cleavage of the phosphodiester bond by water, often catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the nucleobases can undergo oxidation or reduction under specific conditions.
Substitution: The phosphate group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as thiols or amines, often in the presence of catalysts like imidazole.
Major Products
Hydrolysis: Yields individual nucleosides, uridine, and cytidine.
Oxidation: Produces oxidized nucleobases.
Substitution: Results in modified dinucleotides with different functional groups.
Scientific Research Applications
Uridylyl-(3’,5’)-cytidine is widely used in scientific research, including:
Chemistry: Studying the properties and reactions of nucleotides.
Biology: Investigating RNA structure, function, and interactions.
Medicine: Exploring potential therapeutic applications, such as antiviral agents.
Industry: Used in the synthesis of oligonucleotides for various applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of uridylyl-(3’,5’)-cytidine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The compound can interact with RNA-binding proteins and enzymes, affecting processes such as RNA degradation and translation. The molecular targets include ribonucleases and RNA polymerases, which recognize and process the dinucleotide within RNA sequences.
Comparison with Similar Compounds
Similar Compounds
- Uridylyl-(3’,5’)-uridine
- Cytidylyl-(3’,5’)-cytidine
- Adenylyl-(3’,5’)-cytidine
Uniqueness
Uridylyl-(3’,5’)-cytidine is unique due to its specific combination of uridine and cytidine, which imparts distinct biochemical properties. Compared to other dinucleotides, it may exhibit different stability, reactivity, and interactions with enzymes and proteins, making it valuable for specific research applications.
Properties
Molecular Formula |
C18H27N6O13P |
|---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI Key |
UOVXCDHWLHURKL-ZNFCZCJPSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O.N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


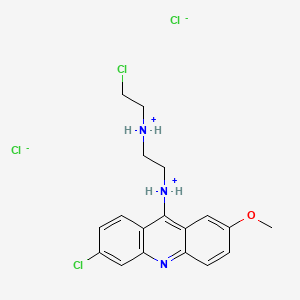



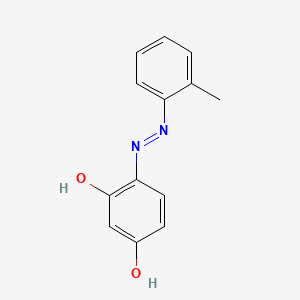
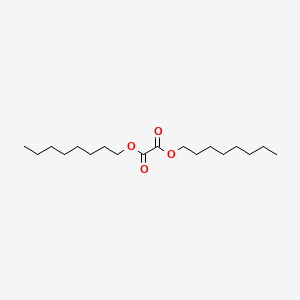
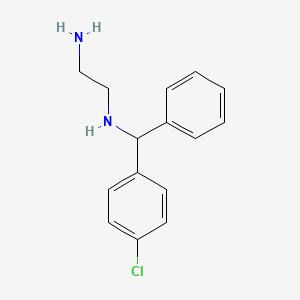
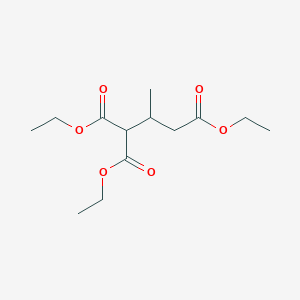
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
